Cas no 1958-93-6 (2-Fluoro-6-nitrobenzyl Bromide)
2-Fluoro-6-nitrobenzyl Bromide Chemical and Physical Properties
Names and Identifiers
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- 2-FLUORO-6-NITROBENZYL BROMIDE
- 2-Bromomethyl-1-fluoro-3-nitrobenzene
- 2-(bromomethyl)-1-fluoro-3-nitrobenzene
- 2-(Bromomethyl)-1-Fluoro-3-Nitro-Benzene
- 2-(bromomethyl)-3-fluoro-1-nitrobenzene
- 2-fluoro-6-nitro-benzyl-bromide
- 2-nitro-6-fluorobenzyl bromide
- Benzene, 2-(bromomethyl)-1-fluoro-3-nitro-
- alpha-Bromo-2-fluoro-6-nitrotoluene
- 2-Fluoro-6-nitrobenzylbromide
- KKSODTKRSQTJFZ-UHFFFAOYSA-N
- STL555694
- SBB098163
- 0109AB
- BBL101897
- NE19112
- CM13421
- VZ24653
- AS05979
- 2-(br
- GC63DSS929
- AKOS009159352
- SY002838
- 1958-93-6
- CS-0063839
- MFCD00042918
- EN300-68443
- Benzene,2-(bromomethyl)-1-fluoro-3-nitro-
- SCHEMBL910029
- UNII-GC63DSS929
- EINECS 217-801-8
- DTXSID60173244
- NS00046028
- AS-39157
- AMY6385
- FT-0612397
- DTXCID7095735
- DB-008204
- alpha-bromo-2-fluoro-6-nitrotoluene;2-(bromomethyl)-1-fluoro-3-nitrobenzene;
- 2-Fluoro-6-nitrobenzyl Bromide
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- MDL: MFCD00042918
- Inchi: 1S/C7H5BrFNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
- InChI Key: KKSODTKRSQTJFZ-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC=CC=1[N+](=O)[O-])F
Computed Properties
- Exact Mass: 232.94900
- Monoisotopic Mass: 232.949
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 45.8
Experimental Properties
- Color/Form: Crystalline powder
- Density: 1.733±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 53-54°C
- Boiling Point: 275.5±25.0 ºC (760 Torr),
- Flash Point: 120.4±23.2 ºC,
- Refractive Index: 1.588
- Solubility: Very slightly soluble (0.11 g/l) (25 º C),
- PSA: 45.82000
- LogP: 3.15200
- Solubility: Insoluble
2-Fluoro-6-nitrobenzyl Bromide Security Information
- Hazardous Material transportation number:3261
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Risk Phrases:R34; R36/37
- Packing Group:II
- Safety Term:8
2-Fluoro-6-nitrobenzyl Bromide Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Fluoro-6-nitrobenzyl Bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F601013-250mg |
2-Fluoro-6-nitrobenzyl Bromide |
1958-93-6 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F601013-500mg |
2-Fluoro-6-nitrobenzyl Bromide |
1958-93-6 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F601013-2.5g |
2-Fluoro-6-nitrobenzyl Bromide |
1958-93-6 | 2.5g |
$ 135.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-OQ374-200mg |
2-Fluoro-6-nitrobenzyl Bromide |
1958-93-6 | 98% | 200mg |
¥237.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-OQ374-1g |
2-Fluoro-6-nitrobenzyl Bromide |
1958-93-6 | 98% | 1g |
¥767.0 | 2022-02-28 | |
| Apollo Scientific | PC4155-500mg |
2-Fluoro-6-nitrobenzyl bromide |
1958-93-6 | 98+% | 500mg |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC4155-5g |
2-Fluoro-6-nitrobenzyl bromide |
1958-93-6 | 98+% | 5g |
£135.00 | 2023-04-22 | |
| Apollo Scientific | PC4155-25g |
2-Fluoro-6-nitrobenzyl bromide |
1958-93-6 | 98+% | 25g |
£320.00 | 2023-04-22 | |
| eNovation Chemicals LLC | Y1186247-1g |
2-Fluoro-6-nitrobenzyl Bromide |
1958-93-6 | 95% | 1g |
$745 | 2023-09-03 | |
| eNovation Chemicals LLC | D747765-5g |
2-FLUORO-6-NITROBENZYL BROMIDE |
1958-93-6 | 95+% | 5g |
$85 | 2024-06-07 |
2-Fluoro-6-nitrobenzyl Bromide Suppliers
2-Fluoro-6-nitrobenzyl Bromide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on 2-Fluoro-6-nitrobenzyl Bromide
Recent Advances in the Application of 2-Fluoro-6-nitrobenzyl Bromide (CAS: 1958-93-6) in Chemical Biology and Pharmaceutical Research
2-Fluoro-6-nitrobenzyl Bromide (CAS: 1958-93-6) is a versatile chemical reagent widely used in the synthesis of bioactive molecules and pharmaceutical intermediates. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, mechanism of action, and potential therapeutic benefits.
One of the most notable applications of 2-Fluoro-6-nitrobenzyl Bromide is its role as a key intermediate in the synthesis of fluorinated aromatic compounds. Fluorination is a common strategy in drug design to enhance metabolic stability and bioavailability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this reagent in the synthesis of fluorinated kinase inhibitors, which showed improved selectivity and potency against cancer cell lines. The study emphasized the compound's ability to introduce fluorine atoms at specific positions, thereby optimizing drug-target interactions.
In addition to its synthetic utility, 2-Fluoro-6-nitrobenzyl Bromide has been investigated for its potential as a photoactivatable protecting group. Research published in Chemical Communications (2024) explored its use in controlled drug release systems. The nitrobenzyl moiety can be cleaved upon exposure to UV light, enabling spatiotemporal control over drug activation. This property is particularly valuable in targeted therapies, where precise delivery and activation of prodrugs are critical to minimizing off-target effects.
Another emerging area of research involves the incorporation of 2-Fluoro-6-nitrobenzyl Bromide into bioconjugation strategies. A recent study in Bioconjugate Chemistry (2024) reported its use in the site-specific modification of proteins and peptides. The electrophilic bromine atom facilitates efficient coupling with nucleophilic residues, such as cysteine, enabling the development of stable and functional bioconjugates. This approach has potential applications in antibody-drug conjugates (ADCs) and diagnostic probes.
Despite its promising applications, challenges remain in the large-scale production and handling of 2-Fluoro-6-nitrobenzyl Bromide due to its sensitivity to moisture and light. Recent advancements in synthetic methodologies, such as flow chemistry, have addressed some of these issues by improving yield and reproducibility. A 2024 report in Organic Process Research & Development highlighted the successful scale-up of its synthesis under continuous flow conditions, ensuring consistent quality for industrial applications.
In conclusion, 2-Fluoro-6-nitrobenzyl Bromide (CAS: 1958-93-6) continues to be a valuable tool in chemical biology and pharmaceutical research. Its unique properties enable diverse applications, from drug synthesis to bioconjugation and controlled release systems. Ongoing research aims to further exploit its potential, particularly in the development of next-generation therapeutics and diagnostic tools. Future studies should focus on optimizing its stability and expanding its utility in emerging fields such as precision medicine and nanotechnology.
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